molecular formula C21H19N5O2 B2418965 1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878735-31-0

1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2418965
CAS No.: 878735-31-0
M. Wt: 373.416
InChI Key: NOUIBUFSWDNFDK-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a purine core with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the naphthalene moiety. Common reagents used in these reactions include methylating agents, naphthalen-1-ylmethyl halides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione: This compound shares a similar structure but with an additional methyl group.

    Naphthalen-1-amine: This compound contains the naphthalene moiety but lacks the purine core.

Uniqueness

1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of a purine core and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,4,7-trimethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-11-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)25(13)12-15-9-6-8-14-7-4-5-10-16(14)15/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIBUFSWDNFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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